

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

chemical properties

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Compound of Interest

Compound Name:	4-((tert- Butyldimethylsilyl)oxy)butan-1-ol
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An In-depth Technical Guide to **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol**, a versatile bifunctional molecule widely employed in modern organic synthesis. Its unique structure, featuring a primary alcohol at one end and a sterically hindered silyl ether at the other, makes it an invaluable building block, particularly in the fields of pharmaceutical development and material science. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and key applications, offering insights grounded in practical laboratory experience.

Core Physicochemical and Spectroscopic Profile

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is a colorless, oily liquid at room temperature.^{[1][2]} The incorporation of the tert-butyldimethylsilyl (TBDMS or TBS) group significantly increases its lipophilicity compared to its parent diol, 1,4-butanediol, rendering it highly soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, while having limited solubility in water.^{[1][2]} This differential protection of one hydroxyl group is the cornerstone of its utility in multi-step synthesis.

Table 1: Physicochemical Properties of **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₄ O ₂ Si	[3][4]
Molecular Weight	204.38 g/mol	[4][5]
CAS Number	87184-99-4	[3][4]
Appearance	Clear, colorless liquid/oil	[1][3]
Boiling Point	63-66 °C @ 0.3 mmHg	[1][3]
Density	0.888 g/mL at 25 °C	[1][3]
Refractive Index (n ²⁰ /D)	1.4390	[1][3]

The structural identity of this compound is routinely confirmed by spectroscopic methods. While a publicly available, peer-reviewed full NMR spectrum is not readily accessible, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on its structure. The ¹H NMR spectrum would characteristically show signals for the tert-butyl group (a singlet around 0.9 ppm), the two dimethylsilyl groups (a singlet around 0.05 ppm), and the methylene protons of the butane chain, with distinct chemical shifts for those adjacent to the oxygen atoms.

Synthesis: Selective Protection of a Symmetric Diol

The most common and efficient synthesis of **4-((tert-Butyldimethylsilyl)oxy)butan-1-ol** involves the mono-silylation of 1,4-butanediol. The key to this transformation is controlling the stoichiometry of the silylating agent to favor the formation of the mono-protected product over the di-protected byproduct.

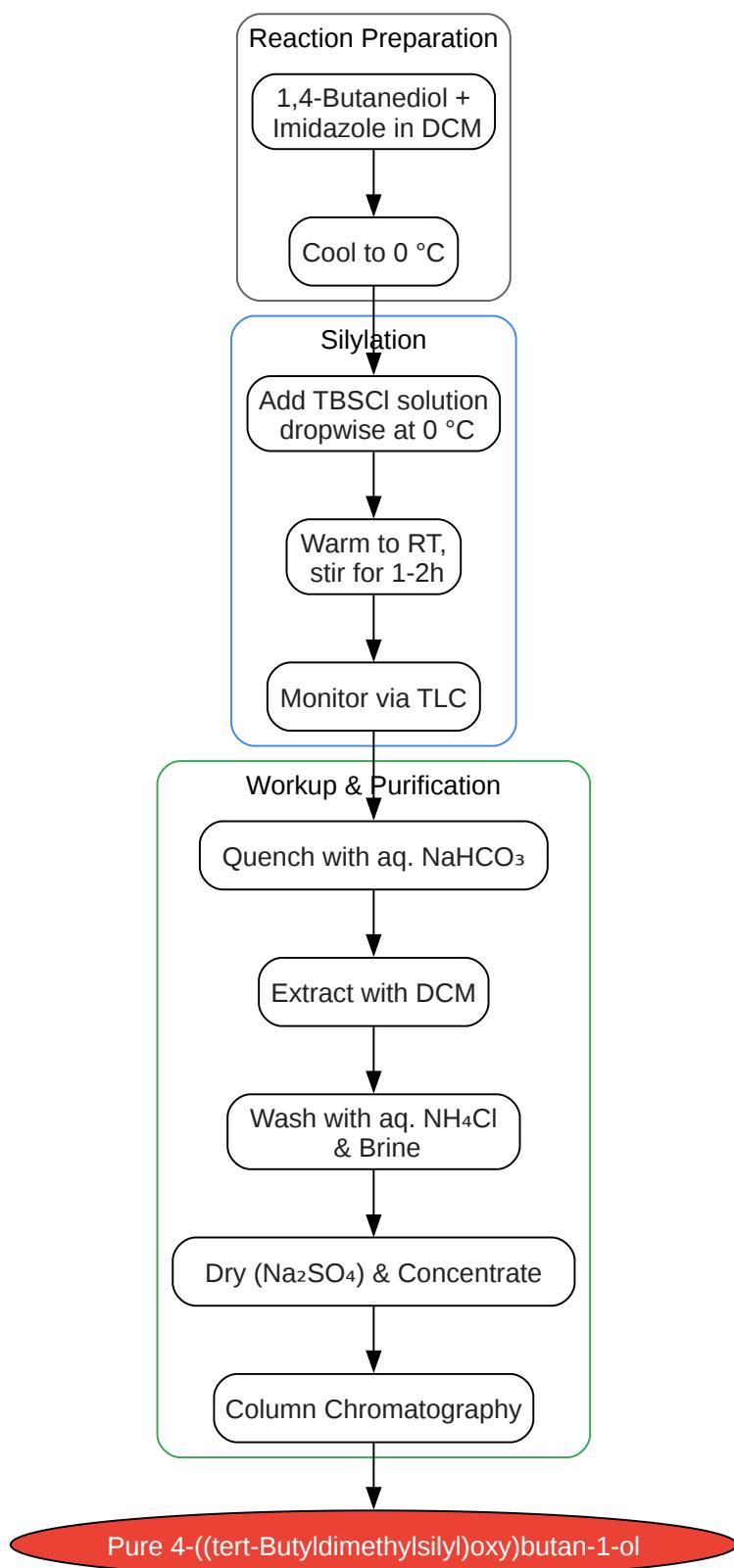
The choice of tert-butyldimethylsilyl chloride (TBSCl) as the protecting group is deliberate. The bulky tert-butyl group provides significant steric hindrance, which not only imparts stability to the resulting silyl ether across a wide range of reaction conditions (e.g., Wittig reactions, Grignard reactions, and reductions) but also helps in achieving mono-protection of the diol.^[5] Once one hydroxyl group is silylated, the steric bulk of the newly installed TBS group disfavors a second silylation at the other end of the relatively short C4 chain.

Experimental Protocol: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol[1]

- Reaction Setup: To a stirred solution of 1,4-butanediol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add imidazole (2.0 equivalents). Cool the mixture to 0 °C using an ice bath.
 - Insight: Imidazole serves a dual purpose. It acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. Secondly, it activates the TBSCl by forming a highly reactive silylimidazolium intermediate, which is more susceptible to nucleophilic attack by the alcohol than TBSCl itself.
- Silylation: While maintaining the temperature at 0 °C, add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
 - Insight: Using a 1:1 stoichiometry of diol to TBSCl is crucial for maximizing the yield of the mono-silylated product. The slow, dropwise addition at low temperature helps to control the exothermic reaction and further minimize the formation of the di-silylated byproduct.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.
 - Insight: The bicarbonate quench neutralizes the imidazolium hydrochloride salt formed during the reaction, facilitating its removal into the aqueous phase.
- Purification: Wash the combined organic extracts sequentially with a saturated aqueous solution of ammonium chloride and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Insight: The ammonium chloride wash helps to remove any remaining imidazole.

- Final Product: Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 2:8) to afford **4-((tert-butylidimethylsilyl)oxy)butan-1-ol** as a colorless oil. A typical yield for this procedure is high, often around 95%.[\[1\]](#)

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4-((tert-butyldimethylsilyl)oxy)butan-1-ol**.

Reactivity and Deprotection Strategies

The synthetic value of **4-((tert-butyldimethylsilyl)oxy)butan-1-ol** lies in the orthogonal reactivity of its two functional groups. The free primary alcohol can undergo a wide range of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution, all while the TBS ether remains intact under neutral or basic conditions.^[6]

The core of its application, however, is the eventual cleavage of the silyl ether to unmask the second hydroxyl group. The TBDMS group is known for its stability but can be readily removed under specific conditions, most commonly using fluoride ion sources or acidic catalysis.^{[7][8]}

Common Deprotection Reagents:

- Fluoride Ions: Tetrabutylammonium fluoride (TBAF) in THF is the most common method. The high affinity of fluorine for silicon drives the reaction.
- Acidic Conditions: Acetic acid in THF/water, or catalytic amounts of stronger acids like HCl or acetyl chloride in methanol, are effective.^[7]
- Lewis Acids: Reagents like TiCl_4 can also promote deprotection.^[8]

The choice of deprotection agent is critical and depends on the stability of other functional groups within the molecule. For instance, if the molecule contains acid-labile groups (like a Boc protecting group), a fluoride-based method would be preferred. Conversely, if the molecule is sensitive to fluoride, an acidic method would be chosen. This ability to selectively deprotect allows for intricate synthetic planning.

Mechanism: Acid-Catalyzed Deprotection

Caption: Simplified mechanism of acid-catalyzed desilylation.

Applications in Research and Drug Development

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is not just a protecting group reagent; it is a versatile four-carbon building block that serves as a key intermediate in the synthesis of complex molecules.^{[3][5]}

- **Pharmaceutical Synthesis:** It is instrumental in synthesizing active pharmaceutical ingredients (APIs). For example, the free hydroxyl group can be oxidized to an aldehyde, which then serves as a precursor for building the side chains of drugs like the anticoagulant Beraprost.[6] It has also been used in the synthesis of ROCK kinase inhibitors and indoleamine 2,3-dioxygenase (IDO) enzyme activity regulators.[6]
- **Organic Synthesis:** In multi-step syntheses, it allows for the introduction of a 1,4-dihydroxybutane moiety in a protected form. This is crucial for constructing natural products and other complex organic targets where selective functionalization is required.[5]
- **Material Science:** The compound finds use in the formulation of specialty coatings and adhesives.[3] The silanol functionality, after deprotection, can be incorporated into siloxane-based materials, contributing to improved durability and performance.[3]

Safety and Handling

According to safety data sheets, **4-((tert-butyldimethylsilyl)oxy)butan-1-ol** is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][9]

- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
- **Storage:** Store in a tightly closed container in a cool, dry place under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[1][2]
- **Disposal:** Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

This guide has outlined the fundamental properties, synthesis, and utility of **4-((tert-butyldimethylsilyl)oxy)butan-1-ol**. Its strategic importance in organic chemistry is clear, providing researchers and drug development professionals with a reliable and versatile tool for the construction of complex molecular architectures.

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